CID 4242736
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Overview
Description
CID 4242736 is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group attached to the benzene ring and a diphenylethenylidene group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
CID 4242736 can be synthesized through several methods. One common method involves the reaction of 4-methoxyaniline with benzaldehyde under acidic conditions to form the Schiff base. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction is carried out at room temperature and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
CID 4242736 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted anilines.
Scientific Research Applications
CID 4242736 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of CID 4242736 involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar structure but lacks the diphenylethenylidene group.
N-(4-Methoxybenzylidene)aniline: Similar structure but with a different substituent on the nitrogen atom.
4-Methoxy-N-(4-methoxybenzyl)aniline: Similar structure with an additional methoxy group
Uniqueness
CID 4242736 is unique due to the presence of both the methoxy and diphenylethenylidene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
40012-82-6 |
---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
InChI |
InChI=1S/C21H17NO/c1-23-20-14-12-19(13-15-20)22-16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
PECZEYXAIOTAOA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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